Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

CAS No.: 77505-85-2

Cat. No.: VC2233421

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77505-85-2 |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.3 g/mol |

| IUPAC Name | ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) |

| Standard InChI Key | NFBPADMTYAJYRI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Features

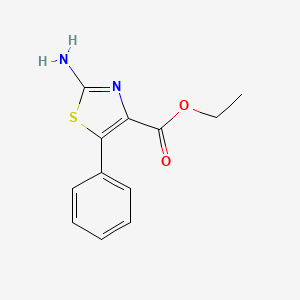

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate contains a five-membered thiazole ring with nitrogen and sulfur heteroatoms. The key structural features include:

-

A thiazole core with nitrogen at position 3 and sulfur between positions 1 and 2

-

An amino group (-NH₂) attached at position 2

-

A phenyl ring substituent at position 5

-

An ethyl carboxylate group (-COOC₂H₅) at position 4

This structure is analogous to other aminothiazole carboxylates that have been studied for various applications, particularly in pharmaceutical research .

Physical and Chemical Properties

Based on the structural similarities with related compounds, Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate likely possesses the following properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | Approximately 248.3 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMF, and DMSO; Poorly soluble in water |

| Melting Point | Expected range of 150-180°C (based on similar compounds) |

The thiazole ring in this compound is expected to be planar, with the phenyl ring potentially oriented at a slight angle to the thiazole plane due to steric considerations. The presence of the amino group at position 2 introduces potential for hydrogen bonding, which can influence both its physical properties and biological interactions .

Synthesis Methods

General Synthetic Approaches

The synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate typically follows methods similar to those used for other 2-aminothiazole derivatives. Based on established protocols for similar compounds, the following synthetic routes are likely applicable:

Hantzsch Thiazole Synthesis

This classical approach involves the cyclization reaction between α-haloketones or α-haloesters and thiourea or its derivatives. For Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, this would involve:

-

Reaction of an appropriately substituted α-bromoketone (containing the phenyl group) with thiourea

-

Subsequent cyclization to form the thiazole ring

-

Esterification with ethanol to introduce the ethyl carboxylate group

Specific Synthesis Protocol

Based on the synthesis methods described for similar compounds in the search results, the following procedure could be adapted for Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate:

A mixture of thiourea (1.2 mmol) and an appropriate 2-bromoacetophenone derivative (1 mmol) in ethanol (2 mL) is stirred at 70°C for approximately 1 hour. After cooling to room temperature, the reaction mixture is poured into ice-cold water, resulting in precipitation of the product. The precipitate is then filtered, dried, and if necessary, purified by recrystallization to obtain the desired compound .

For the 5-phenyl derivative specifically, the reaction would require a precursor that already contains the phenyl group at the appropriate position, or would involve further modification steps after the initial thiazole ring formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate would typically show:

-

A triplet around δ 1.2-1.4 ppm for the methyl protons of the ethyl group

-

A quartet around δ 4.1-4.3 ppm for the methylene protons of the ethyl group

-

A broad singlet around δ 5.5-7.0 ppm for the amino protons

-

Multiple signals in the δ 7.2-7.8 ppm region for the phenyl ring protons

The ¹³C NMR would show characteristic signals for the thiazole carbons, carbonyl carbon, phenyl carbons, and ethyl group carbons.

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

-

N-H stretching vibrations of the amino group around 3300-3500 cm⁻¹

-

C=O stretching of the ester group around 1700-1730 cm⁻¹

-

C=N and C=C stretching vibrations around 1600-1650 cm⁻¹

-

C-S stretching vibrations around 600-700 cm⁻¹

Crystallographic Features

Based on information from structurally similar compounds, Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate likely exhibits specific crystallographic characteristics. The thiazole ring is expected to be planar, with bond lengths consistent with other thiazole derivatives (C–S: approximately 1.74 Å, C–N: approximately 1.30 Å) .

The crystal packing of similar 2-aminothiazole derivatives typically features hydrogen bonding networks involving the amino group at position 2. These hydrogen bonds often form centrosymmetric dimers through N-H···N interactions, with additional intermolecular contacts through N-H···O interactions involving the carbonyl oxygen of the ester group .

Biological Activities and Applications

Medicinal Chemistry Applications

The compound serves as an important intermediate in medicinal chemistry for the synthesis of more complex bioactive molecules. The presence of the amino group at position 2, the phenyl ring at position 5, and the ester functionality at position 4 provides multiple sites for further derivatization, allowing the creation of compound libraries for structure-activity relationship studies .

Many thiazole derivatives have been incorporated into the design of minor-groove binders, leading to new classes of antibacterial and antifungal compounds. The specific substitution pattern in Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate may contribute to similar applications .

Structure-Activity Relationships

Key Structural Features Affecting Activity

The biological activity of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and related compounds is influenced by several structural features:

-

The amino group at position 2 often serves as a hydrogen bond donor in interactions with biological targets

-

The phenyl ring at position 5 can engage in hydrophobic and π-stacking interactions

-

The ethyl carboxylate at position 4 provides additional hydrogen bond acceptor sites

These features collectively determine the compound's ability to interact with various biological targets such as enzymes, receptors, and DNA.

Comparison with Analogous Compounds

| Compound | Structural Difference | Notable Effect on Properties/Activity |

|---|---|---|

| Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | Methyl ester instead of ethyl ester | Similar biological profile with potentially different pharmacokinetics |

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Lacks 5-phenyl substituent | Reduced lipophilicity and different binding characteristics |

| Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate | Isopropyl at position 4, carboxylate at position 5 | Different spatial arrangement affecting target binding |

Research Applications

Synthetic Intermediate

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate serves as a versatile building block in organic synthesis. The amino group at position 2 can undergo various transformations such as:

-

Diazotization reactions

-

Amide formation

-

Imine and Schiff base formation

-

Heterocycle fusion to create more complex ring systems

The ester functionality also provides opportunities for further modifications through:

-

Hydrolysis to the corresponding carboxylic acid

-

Reduction to the alcohol

-

Amidation reactions to form various amides

-

Transesterification to other esters

Material Science Applications

The thiazole scaffold present in this compound offers potential applications in material science, including:

-

Development of organic semiconductors and conductive materials

-

Creation of fluorescent probes and sensors

-

Design of coordination complexes with metal ions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume